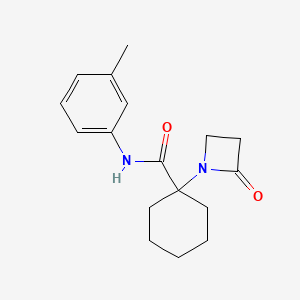
2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a lengthy name. Let’s break it down:
- The core structure consists of a quinoline ring system.
- It contains an amino group (NH₂) at position 2.
- The benzothiophene moiety (a fused benzene and thiophene ring) is attached at position 1.
- The cyano group (CN) is present at position 3.
- The trimethoxyphenyl group (three methoxy groups, -OCH₃) is attached at position 4.
- The dimethyl group (-CH₃) is at position 7.
- The compound also features a nitrile group (-C≡N) at position 5.
- Such complex structures often arise in medicinal chemistry and drug development.
Preparation Methods
- The synthesis of this compound involves several steps due to its intricate structure. Unfortunately, I couldn’t find specific synthetic routes or industrial production methods in my current database. researchers likely employ multistep reactions to assemble the various components.
- Industrial-scale production might involve modifications of existing synthetic pathways or custom approaches tailored to efficiency and yield.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound can participate in various reactions:
Oxidation: The dimethyl group could be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the nitrile group could yield an amine.
Substitution: The cyano group may undergo nucleophilic substitution reactions.
- Common reagents and conditions would depend on the specific reaction being performed.
- Major products would vary based on the reaction type and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore this compound for potential drug development. Its unique structure could interact with specific biological targets.
Anticancer Properties: Compounds with quinoline cores have shown anticancer activity. Investigating this compound’s effects on cancer cells could be valuable.
Neuroscience: Benzothiophenes and quinolines have neuroactive properties. Researchers might study its impact on neuronal function.
Industrial Applications: If scalable synthesis becomes feasible, applications in materials science or catalysis could emerge.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. understanding its interactions with cellular targets would be crucial for drug development.
- Hypothetically, it could modulate enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
- Similar compounds might include other quinoline derivatives, benzothiophenes, or molecules with nitrile groups.
- Highlighting its uniqueness would require a detailed comparison with specific analogs.
Properties
Molecular Formula |
C30H32N4O4S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C30H32N4O4S/c1-30(2)12-20-26(21(35)13-30)25(16-10-22(36-3)27(38-5)23(11-16)37-4)19(15-32)28(33)34(20)29-18(14-31)17-8-6-7-9-24(17)39-29/h10-11,25H,6-9,12-13,33H2,1-5H3 |
InChI Key |
RZXBPKUMYOOQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


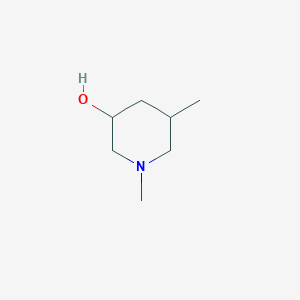
![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
![(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
![2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11535788.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)
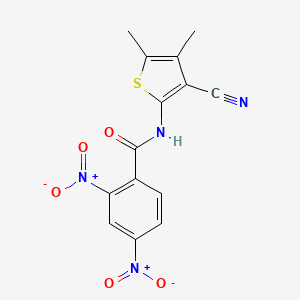

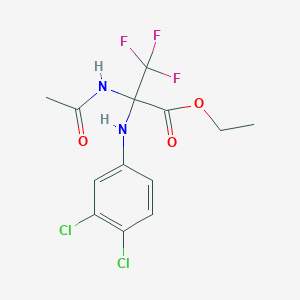
![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol](/img/structure/B11535817.png)
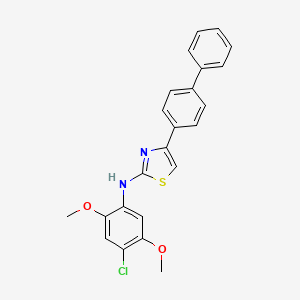
![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)

